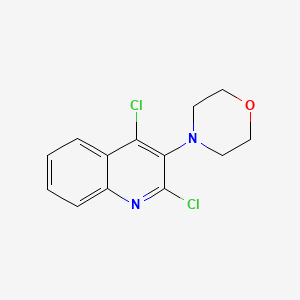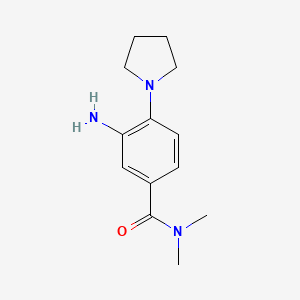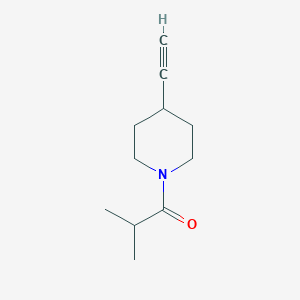
1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with an ethynyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated piperidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Ketone Formation: The ketone functional group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a phenyl group instead of an ethynyl group.
1-(4-Methylpiperidin-1-yl)-2-methylpropan-1-one: Contains a methyl group instead of an ethynyl group.
Uniqueness: 1-(4-Ethynylpiperidin-1-yl)-2-methylpropan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(4-ethynylpiperidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H17NO/c1-4-10-5-7-12(8-6-10)11(13)9(2)3/h1,9-10H,5-8H2,2-3H3 |
InChI-Schlüssel |
NFCMWJPDCKBYKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCC(CC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
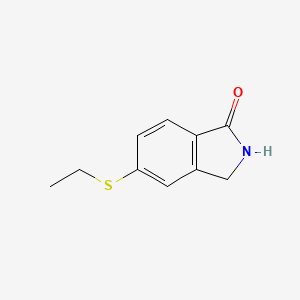
![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)
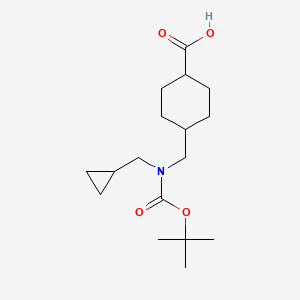

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)

